Urea, (4-phenylpyrazol-3-yl)-: Chemical Structure, Physical Properties, and Pharmacological Applications
Urea, (4-phenylpyrazol-3-yl)-: Chemical Structure, Physical Properties, and Pharmacological Applications
Executive Summary
In the landscape of modern medicinal chemistry, the discovery and optimization of small-molecule kinase inhibitors heavily rely on privileged heterocyclic scaffolds. Urea, (4-phenylpyrazol-3-yl)- (also known as 1-(4-phenyl-1H-pyrazol-3-yl)urea) represents a cornerstone pharmacophore in the development of highly selective Type II kinase inhibitors[1][2]. By exploiting the unique hydrogen-bonding capacity of the urea moiety combined with the rigid, aromatic nature of the 4-phenylpyrazole core, this compound and its derivatives have become instrumental in targeting the inactive "DFG-out" conformation of kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinase 4 (CDK4)[1].
This technical guide provides an in-depth analysis of the chemical structure, physical properties, structural biology, and synthetic methodologies associated with the (4-phenylpyrazol-3-yl)urea scaffold, designed specifically for researchers and drug development professionals.
Chemical Identity and Physical Properties
The physicochemical profile of Urea, (4-phenylpyrazol-3-yl)- dictates its behavior both in synthetic workflows and biological microenvironments. The pyrazole ring contains both a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), allowing it to act as an amphoteric species[2]. The urea functional group serves as a critical bidentate hydrogen bond donor, which is the primary driver for its high-affinity target engagement[1].
Quantitative Chemical and Physical Data
The following table summarizes the core properties of the unsubstituted parent compound.
| Property | Value |
| Chemical Name | Urea, (4-phenylpyrazol-3-yl)- |
| Molecular Formula | C10H10N4O[3] |
| Molecular Weight | 202.21 g/mol |
| Monoisotopic Mass | 202.08546 Da[3] |
| SMILES String | C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N[3] |
| InChIKey | CXRCHUBBNXZSGD-UHFFFAOYSA-N[3] |
| Hydrogen Bond Donors | 3 (Urea NH2, Urea NH, Pyrazole NH) |
| Hydrogen Bond Acceptors | 2 (Urea C=O, Pyrazole N) |
| Melting Point (Intermediate) | 175–177 °C (for 4-phenyl-1H-pyrazol-3-amine)[4] |
Structural Biology & Pharmacophore Role
The therapeutic value of the (4-phenylpyrazol-3-yl)urea scaffold lies in its ability to act as an allosteric modulator. Unlike Type I inhibitors that compete directly with ATP in the active site, pyrazolyl-ureas are predominantly Type II inhibitors. They bind to the kinase when the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop is flipped outward (the "DFG-out" conformation)[1].
Mechanistic Causality:
-
Bidentate Hydrogen Bonding: The urea protons act as dual hydrogen-bond donors. They form a highly stable bidentate interaction with the carboxylate side chain of a conserved glutamate (e.g., Glu71 in p38 MAPK)[1]. Simultaneously, the urea oxygen accepts a hydrogen bond from the backbone amide of the DFG aspartate (e.g., Asp168)[1].
-
Hydrophobic Specificity: The phenyl ring at the 4-position of the pyrazole core projects into a deep, lipophilic specificity pocket that is only exposed in the DFG-out state[1]. This interaction provides the massive boost in binding affinity and selectivity over other kinases[1][2].
Mechanism of p38 MAPK inhibition by pyrazol-3-yl urea derivatives.
Synthetic Methodologies
The synthesis of Urea, (4-phenylpyrazol-3-yl)- is typically achieved through a robust, two-step regioselective pathway. The causality behind this specific route is to ensure the correct placement of the amino group on the pyrazole ring prior to urea formation, avoiding unwanted N-alkylation or structural isomers[5].
Two-step regioselective synthesis workflow for Urea, (4-phenylpyrazol-3-yl)-.
Protocol 1: Regioselective Synthesis of 4-Phenyl-1H-pyrazol-3-amine
The use of a nitrile-bearing precursor is a deliberate choice; the nucleophilic attack of hydrazine on the nitrile carbon ensures the formation of the exocyclic amine rather than a hydroxyl group[5].
-
Preparation: Dissolve 1.0 equivalent of 3-oxo-2-phenylpropanenitrile in absolute ethanol (0.5 M concentration).
-
Reagent Addition: Add 1.5 equivalents of hydrazine hydrate dropwise at room temperature. Introduce a catalytic amount of glacial acetic acid to activate the carbonyl carbon and facilitate hydrazone formation[6].
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc, 1:1).
-
Isolation: Cool the mixture to 0 °C. Concentrate the solvent under reduced pressure to one-third of its volume. Add ice-cold distilled water to precipitate the product.
-
Purification: Filter the resulting solid under vacuum, wash extensively with cold water, and recrystallize from ethanol to yield pure 4-phenyl-1H-pyrazol-3-amine (Expected melting point: 175–177 °C)[4].
Protocol 2: Conversion to Urea, (4-phenylpyrazol-3-yl)-
-
Solubilization: Dissolve 1.0 equivalent of the purified 4-phenyl-1H-pyrazol-3-amine in a 1:1 mixture of glacial acetic acid and water. The acidic environment is necessary to protonate the cyanate, generating the reactive isocyanic acid (HNCO) in situ.
-
Urea Formation: Slowly add an aqueous solution of sodium cyanate (NaOCN, 1.2 equivalents) dropwise over 30 minutes while maintaining the reaction at room temperature.
-
Precipitation: Stir the mixture continuously for 4–6 hours. As the urea derivative forms, its increased polarity and strong intermolecular hydrogen bonding will cause it to precipitate out of the acidic solution.
-
Recovery: Filter the precipitate, wash sequentially with water to remove residual acetic acid, and then with cold diethyl ether. Dry under high vacuum to afford the target compound.
Experimental Validation & Assays
To ensure scientific integrity, any biological evaluation of the synthesized (4-phenylpyrazol-3-yl)urea must utilize a self-validating system. A standard biochemical assay for these compounds is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for p38 MAPK[1].
Causality of Assay Choice: TR-FRET is selected because it eliminates the autofluorescence commonly associated with highly conjugated aromatic small molecules.
Self-Validating Protocol:
-
Reagent Assembly: Incubate recombinant human p38α (active) with a biotinylated ATP-competitive tracer and a Europium-labeled anti-GST antibody.
-
Compound Incubation: Add the synthesized urea compound in a 10-point concentration gradient (e.g., 10 µM down to 0.5 nM).
-
Mechanism of Action: If the compound successfully binds to the allosteric DFG-out pocket, it forces a conformational change that ejects the ATP-competitive tracer from the active site, resulting in a quantifiable loss of the FRET signal[1][2].
-
Validation Controls (Critical):
-
Positive Control: Include BIRB-796 (Doramapimod), a highly characterized pyrazolyl-urea Type II inhibitor, to benchmark the assay's dynamic range[2].
-
Negative/Orthogonal Control: Include SB203580 (a Type I inhibitor).
-
Data Integrity Check: Plot the dose-response curve. A valid 1:1 stoichiometric binding event must yield a Hill slope ( nH ) between 0.8 and 1.2. Deviations from this slope indicate compound aggregation or assay interference, invalidating the run.
-
Conclusion
Urea, (4-phenylpyrazol-3-yl)- is far more than a simple organic molecule; it is a meticulously evolved structural key designed to exploit the dynamic conformational states of kinases. By mastering its regioselective synthesis and understanding the precise bidentate hydrogen-bonding mechanics it employs, researchers can utilize this scaffold to engineer next-generation therapeutics with exquisite selectivity profiles.
References
- PubChemLite. Urea, (4-phenylpyrazol-3-yl)- (C10H10N4O). uni.lu.
- Dumas, J. et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications.
- Foderà, S. et al. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC - NIH.
- Kaping, S. et al. A three step one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation. European Journal of Chemistry.
- Chemical Synthesis Database. 4-phenyl-1H-pyrazol-3-amine. chemsynthesis.com.
- Google Patents. US20060014700A1 - Inhibitors of IAP. google.com.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Urea, (4-phenylpyrazol-3-yl)- (C10H10N4O) [pubchemlite.lcsb.uni.lu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. A three step one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation | European Journal of Chemistry [eurjchem.com]
- 6. US20060014700A1 - Inhibitors of IAP - Google Patents [patents.google.com]
